3-(2-Hydroxyethoxy)-4-aminoazobenzene
Description
Structure
3D Structure
Properties
CAS No. |
126335-30-6 |
|---|---|
Molecular Formula |
C14H15N3O2 |
Molecular Weight |
257.29 g/mol |
IUPAC Name |
2-(2-amino-5-phenyldiazenylphenoxy)ethanol |
InChI |
InChI=1S/C14H15N3O2/c15-13-7-6-12(10-14(13)19-9-8-18)17-16-11-4-2-1-3-5-11/h1-7,10,18H,8-9,15H2 |
InChI Key |
BROVNOZNNXSNRC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N=NC2=CC(=C(C=C2)N)OCCO |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC(=C(C=C2)N)OCCO |
Synonyms |
3-(2-HYDROXYETHOXY)-4-AMINOAZOBENZENE |
Origin of Product |
United States |
Significance and Research Trajectory of the Compound in Scientific Inquiry
Classical Synthetic Approaches for Aminoazobenzene Scaffolds
The construction of the aminoazobenzene backbone traditionally relies on well-established reactions in organic chemistry, primarily diazotization and azo coupling. These methods provide a versatile platform for the synthesis of a wide array of azo compounds.
Diazotization and Coupling Reactions in Compound Formation
The cornerstone of azobenzene (B91143) synthesis is the diazotization of a primary aromatic amine, followed by the coupling of the resulting diazonium salt with an electron-rich aromatic partner. rsc.org In the context of forming a 4-aminoazobenzene (B166484) scaffold, this typically involves the diazotization of an aniline (B41778) derivative and its subsequent coupling with another aniline molecule. nih.gov
The diazotization process is initiated by treating a primary aromatic amine with a source of nitrous acid (HNO₂), commonly generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl), at low temperatures (0-5 °C) to ensure the stability of the diazonium salt. The resulting diazonium salt is a potent electrophile that readily reacts with activated aromatic rings in an electrophilic aromatic substitution reaction known as azo coupling. nih.gov For the synthesis of p-aminoazobenzene, the diazonium salt of aniline is coupled with aniline itself. The coupling typically occurs at the para position of the aniline molecule due to the strong activating and para-directing effect of the amino group. nih.gov
Precursor Synthesis and Intermediate Derivatization Strategies
The synthesis of specifically substituted aminoazobenzenes often necessitates the preparation of functionalized precursors. The strategic introduction of substituents onto the aniline starting materials is a key aspect of controlling the final structure of the azo dye. For instance, the synthesis of a substituted aminoazobenzene may begin with the synthesis of a substituted aniline that already contains the desired functional groups.
A plausible route to this compound would involve the synthesis of a key intermediate, such as 2-(2-aminophenoxy)ethanol (B2691491). This precursor could then be diazotized and coupled with an appropriate aromatic partner, or alternatively, an aniline derivative could be diazotized and coupled with 2-(2-aminophenoxy)ethanol. The synthesis of 2-(2-aminophenoxy)ethanol itself can be envisioned starting from 2-nitrophenol (B165410). The phenolic hydroxyl group can be alkylated with a suitable two-carbon synthon bearing a protected hydroxyl group, followed by reduction of the nitro group to an amino group. For example, a synthetic route to 2-((2-Nitrophenyl)amino)ethanol (B1581580) involves the reaction of 1-chloro-2-nitrobenzene (B146284) with 2-aminoethanol. Subsequent reduction of the nitro group in 2-((2-nitrophenyl)amino)ethanol would yield the corresponding diamine. nih.gov
Targeted Synthesis of Substituted Aminoazobenzene Dyes
The specific placement of substituents on the aminoazobenzene scaffold is crucial for achieving desired properties. The synthesis of this compound requires precise control over the regiochemistry of the substitution.
Strategies for Incorporating Hydroxyethoxy Moieties
The introduction of a hydroxyethoxy group (–OCH₂CH₂OH) onto the aromatic ring can be achieved through various synthetic strategies. A common method is the Williamson ether synthesis, where a phenoxide is reacted with a haloalkanol, such as 2-chloroethanol (B45725) or 2-bromoethanol. In the context of synthesizing the target compound, a potential precursor would be a suitably substituted nitrophenol.
For instance, a synthetic pathway could commence with 2-amino-5-nitrophenol. This starting material can undergo hydroxyethylation by reacting it with a hydroxyethylating agent in the presence of a base to form 2-(3-nitro-6-aminophenoxy)ethanol. google.com This intermediate contains the necessary nitro and amino groups, as well as the hydroxyethoxy moiety, correctly positioned for subsequent transformations.
Another approach involves the synthesis of 2-(2-nitrophenoxy)ethanol. This can be prepared from 2-nitrophenol and a suitable ethylene (B1197577) oxide equivalent. The subsequent reduction of the nitro group to an amine would yield 2-(2-aminophenoxy)ethanol, a key precursor for the final coupling step.
Regioselective Synthesis Considerations
Achieving the desired 3-(2-hydroxyethoxy)-4-amino substitution pattern on the azobenzene core requires careful consideration of the directing effects of the substituents during the azo coupling reaction. The amino group is a strong activating and ortho-, para-directing group, while the hydroxyethoxy group is also an activating and ortho-, para-directing group.
A viable synthetic strategy would involve the diazotization of an aniline derivative and its coupling with a phenol (B47542) or aniline derivative bearing the hydroxyethoxy group at the desired position. To ensure the correct regiochemistry, one of the coupling partners should have a blocked para-position to favor coupling at the desired ortho-position.
A plausible route to this compound is as follows:
Synthesis of the Coupling Component: Start with the synthesis of 2-(2-aminophenoxy)ethanol. This can be achieved by the reduction of 2-(2-nitrophenoxy)ethanol.
Diazotization: Diazotize a suitable aniline derivative, for example, aniline itself, using sodium nitrite and hydrochloric acid at low temperatures.
Azo Coupling: Couple the resulting diazonium salt with the synthesized 2-(2-aminophenoxy)ethanol. The amino group in 2-(2-aminophenoxy)ethanol will direct the incoming electrophilic diazonium salt to the para position, resulting in the formation of this compound.
The regioselectivity of this coupling is driven by the powerful para-directing effect of the amino group.
Characterization during Synthetic Development
Throughout the synthesis of this compound and its intermediates, rigorous characterization is essential to confirm the structure and purity of the synthesized compounds. A combination of spectroscopic techniques is typically employed.
Table 1: Common Spectroscopic Techniques for Characterization
| Technique | Information Obtained |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies the presence of key functional groups such as N-H (amine), O-H (hydroxyl), C-O (ether), N=N (azo), and aromatic C-H bonds. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure, including the number and connectivity of protons (¹H NMR) and carbon atoms (¹³C NMR). 2D NMR techniques like COSY and HMQC can be used to establish the connectivity between different parts of the molecule. |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound and can provide information about its fragmentation pattern, which aids in structural elucidation. |
| UV-Visible Spectroscopy | Characterizes the electronic absorption properties of the dye, which is directly related to its color. The λmax values indicate the wavelengths of maximum absorbance. |
For a compound like this compound, the ¹H NMR spectrum would be expected to show characteristic signals for the aromatic protons, the methylene (B1212753) protons of the hydroxyethoxy group, and the protons of the amino and hydroxyl groups. The ¹³C NMR spectrum would show distinct signals for the different carbon environments in the molecule. The IR spectrum would exhibit characteristic absorption bands for the N-H, O-H, C-O, and N=N functional groups. Mass spectrometry would confirm the molecular weight of the final product.
Analytical Techniques for Purity Assessment (e.g., High-Performance Liquid Chromatography)
High-Performance Liquid Chromatography (HPLC) stands as a primary method for assessing the purity of this compound. This technique separates components in a mixture, allowing for the quantification of the main compound and the detection of any residual starting materials or by-products from the synthesis. The high selectivity and sensitivity of HPLC make it an ideal tool for this purpose. nih.gov
A typical HPLC method for analyzing non-polar to moderately polar compounds like azo dyes often employs a reverse-phase (RP) setup. In this configuration, a non-polar stationary phase, such as a C18 column, is used in conjunction with a polar mobile phase. The separation is based on the differential partitioning of the sample components between the two phases.
For this compound, a gradient elution method is often optimal. This involves changing the composition of the mobile phase over the course of the analysis. For instance, the mobile phase might initially consist of a higher proportion of a polar solvent like water (often buffered) and gradually increase the proportion of an organic solvent such as acetonitrile (B52724) or methanol. This gradient ensures that both more polar impurities and the less polar product are eluted from the column with good peak shape and resolution. Detection is commonly performed using a UV-Vis detector, set at the wavelength of maximum absorbance (λmax) of the azo chromophore in the compound, to ensure high sensitivity. The resulting chromatogram provides a quantitative measure of purity, with the area of the main peak corresponding to the concentration of this compound.
Table 1: Illustrative HPLC Parameters for Purity Analysis
| Parameter | Value/Type | Purpose |
| Instrument | High-Performance Liquid Chromatograph | To perform the separation and analysis. hitachi-hightech.com |
| Column | C18, 250 mm x 4.6 mm, 5 µm | A reverse-phase column suitable for separating moderately polar compounds. mdpi.com |
| Mobile Phase | A: Water (with 0.1% Formic Acid) B: Acetonitrile | A common solvent system for reverse-phase HPLC, providing good separation. |
| Elution | Gradient | To ensure efficient elution of compounds with varying polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. mdpi.com |
| Detector | UV-Vis Detector | To detect and quantify the compound based on its light absorbance. |
| Detection λ | ~450-500 nm (λmax of the azo group) | Wavelength set to the maximum absorbance of the chromophore for optimal sensitivity. |
| Injection Volume | 10 µL | A typical volume for injecting the dissolved sample. |
This robust method allows for the precise determination of purity, a critical quality control step following the synthesis of the compound.
Structural Confirmation of Intermediates and Final Products
Following purification, it is essential to confirm that the synthesized molecule has the correct chemical structure. A combination of spectroscopic techniques is used to elucidate the molecular framework of both the final product, this compound, and any isolated intermediates.
Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful tools for structural elucidation in organic chemistry. uzh.ch Both ¹H NMR (proton) and ¹³C NMR (carbon-13) spectra provide detailed information about the chemical environment of the atoms within the molecule.
¹H NMR: The ¹H NMR spectrum of this compound would show distinct signals for each type of proton. The aromatic protons on the two phenyl rings would appear in the downfield region (typically 6.5-8.0 ppm), with their splitting patterns revealing their substitution positions and coupling relationships. The protons of the hydroxyethoxy group would appear more upfield, with the methylene (-CH₂-) protons adjacent to the oxygen atoms showing characteristic chemical shifts. The exchangeable protons of the amine (-NH₂) and hydroxyl (-OH) groups would also be visible, though their signals can be broad. uzh.ch
¹³C NMR: This spectrum reveals the number of unique carbon environments. The aromatic carbons would resonate in the 110-160 ppm range, while the aliphatic carbons of the ethoxy group would appear further upfield.
2D NMR Techniques: For unambiguous assignment, two-dimensional NMR experiments like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are employed. COSY identifies proton-proton couplings within the same spin system, helping to trace the connectivity of the ethoxy chain and within the aromatic rings. core.ac.uk HMBC reveals correlations between protons and carbons that are two or three bonds apart, which is crucial for confirming the connection between the ethoxy group and the azobenzene core, as well as the relative positions of the substituents on the aromatic rings. core.ac.uk
Mass Spectrometry (MS) provides the molecular weight of the compound, offering definitive confirmation of its elemental composition. High-resolution mass spectrometry (HRMS) can determine the molecular mass with very high accuracy, allowing for the calculation of a molecular formula that can distinguish this compound from other isomers. Fragmentation patterns observed in MS/MS experiments can further validate the structure by showing the loss of specific fragments, such as the hydroxyethoxy side chain. nih.gov
Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would exhibit characteristic absorption bands:
A broad band around 3300-3500 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group.
Bands in the 3200-3400 cm⁻¹ range for the N-H stretching of the primary amine group.
Absorptions around 1600 cm⁻¹ and 1450-1500 cm⁻¹ are indicative of C=C stretching within the aromatic rings.
A distinct peak around 1100-1250 cm⁻¹ for the C-O stretching of the ether linkage.
Together, these analytical methods provide a comprehensive and conclusive characterization of this compound, ensuring that the synthesized product possesses both high purity and the correct molecular structure.
Advanced Spectroscopic and Analytical Characterization of 3 2 Hydroxyethoxy 4 Aminoazobenzene
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of an organic molecule.
Proton NMR (¹H NMR) Analysis
For 3-(2-Hydroxyethoxy)-4-aminoazobenzene, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the two phenyl rings, the protons of the ethoxy group, the amino group proton, and the hydroxyl proton. The chemical shifts (δ) of the aromatic protons would be influenced by the electron-donating amino and hydroxyethoxy groups and the electron-withdrawing azo group. The protons of the -OCH2CH2OH group would appear as triplets, and the amino and hydroxyl protons would likely appear as broad singlets.
A representative, though not specific, ¹H NMR data table for a related aminoazobenzene derivative is provided below to illustrate the type of information obtained. rsc.org
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 8.10–8.08 | m | 1 H | Aromatic H |
| 7.98 | d, J = 8.4 Hz | 1 H | Aromatic H |
| 7.92–7.84 | m | 3 H | Aromatic H |
| 7.59–7.42 | m | 7 H | Aromatic H |
Table 1: Illustrative ¹H NMR Data for an Azobenzene (B91143) Derivative. rsc.org
Carbon NMR (¹³C NMR) Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the different carbon environments within a molecule. hw.ac.uklibretexts.org The spectrum for this compound would display distinct peaks for each unique carbon atom. The chemical shifts of the aromatic carbons would be affected by the substituents on the rings. openstax.org Carbons attached to the electronegative oxygen and nitrogen atoms would be shifted downfield.
While specific ¹³C NMR data for this compound is not available in the provided search results, a general prediction of the chemical shift regions can be made. The carbons of the phenyl rings would resonate in the aromatic region (typically δ 110-160 ppm). The carbons of the hydroxyethoxy group would appear in the aliphatic region, with the carbon bonded to the oxygen atom appearing at a lower field.
An illustrative data table for a related compound, 4-aminoazobenzene (B166484), is presented below. chemicalbook.com
| Chemical Shift (ppm) | Assignment |
| 150.91 | C-N (amino) |
| 138.86 | Aromatic C |
| 132.97 | Aromatic C |
| 131.43 | Aromatic C |
| 129.54 | Aromatic C |
| 128.08 | Aromatic C |
| 127.47 | Aromatic C |
| 113.65 | C-N (azo) |
Table 2: ¹³C NMR Data for 4-Aminoazobenzene. rsc.org
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides information about the structure through the analysis of fragmentation patterns.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar and large molecules. researchgate.netnih.gov For this compound, ESI-MS in positive ion mode would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. The exact mass of this ion would confirm the molecular formula of the compound. Analysis of related aminoazobenzene compounds by ESI-MS has demonstrated the utility of this technique in confirming their molecular weights. nih.govufz.demassbank.eu
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of a molecule with a high degree of confidence. nih.gov For this compound, HRMS would be used to confirm the exact mass of the molecular ion, further validating its chemical formula. For instance, the HRMS data for a related bromo-methoxy aminoazobenzene derivative showed the calculated and found mass-to-charge ratios to be very close, confirming its composition. researchgate.net
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic properties of a molecule.
IR spectroscopy is used to identify the various functional groups present in a molecule based on their characteristic vibrational frequencies. In the IR spectrum of this compound, one would expect to see absorption bands corresponding to the N-H stretching of the amino group, O-H stretching of the hydroxyl group, C-H stretching of the aromatic and aliphatic portions, N=N stretching of the azo group, and C-O stretching of the ether linkage. The IR spectrum of 4-aminoazobenzene shows characteristic peaks for the amino and azo groups. chemicalbook.com
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Azo compounds are known for their strong absorption in the UV-Vis region, which is responsible for their color. shimadzu.com The UV-Vis spectrum of this compound is expected to show characteristic absorption bands related to the π→π* and n→π* transitions of the azobenzene chromophore. The position and intensity of these bands can be influenced by the substituents on the aromatic rings and the solvent used. researchgate.net Studies on aminoazobenzene dyes have shown that the absorption maxima are sensitive to the solvent environment. researchgate.net
The following table summarizes the expected spectroscopic data for this compound based on the analysis of related compounds.
| Spectroscopic Technique | Expected Observations |
| ¹H NMR | Signals for aromatic, ethoxy, amino, and hydroxyl protons with characteristic chemical shifts and multiplicities. |
| ¹³C NMR | Distinct signals for each unique carbon, with aromatic carbons in the δ 110-160 ppm range and aliphatic carbons at a higher field. |
| ESI-MS | A prominent [M+H]⁺ peak confirming the molecular weight. |
| HRMS | Highly accurate mass measurement to confirm the elemental composition. |
| IR | Characteristic absorption bands for N-H, O-H, C-H, N=N, and C-O functional groups. |
| UV-Vis | Absorption bands in the UV-Vis region corresponding to π→π* and n→π* transitions of the azobenzene chromophore. |
Table 3: Summary of Expected Spectroscopic Data.
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical tool for identifying the functional groups present in a molecule. The FTIR spectrum of an azobenzene derivative will typically exhibit a number of characteristic absorption bands corresponding to specific vibrational modes of its constituent bonds.
For a compound like this compound, the FTIR spectrum is expected to show key peaks that confirm its structure. A broad peak in the region of 3540-3215 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group, often broadened due to hydrogen bonding. researchgate.net The presence of the amino group (NH₂) would be confirmed by stretching vibrations in a similar region. Aromatic C-H stretching vibrations are typically observed around 2965-2920 cm⁻¹. researchgate.net The characteristic N=N stretching of the azo group, central to the azobenzene structure, usually appears in the region of 1400-1450 cm⁻¹, although its intensity can be weak. The C-O stretching of the ether linkage in the hydroxyethoxy group would likely be observed in the 1250-1000 cm⁻¹ range.
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |
| Hydroxyl (O-H) | 3540-3215 | Stretching (H-bonded) |
| Amino (N-H) | ~3400-3300 | Stretching |
| Aromatic C-H | 2965-2920 | Stretching |
| Azo (N=N) | ~1450-1400 | Stretching |
| Ether (C-O) | ~1250-1000 | Stretching |
| Aromatic C=C | ~1600-1450 | Stretching |
This table presents expected FTIR peak ranges for the functional groups in this compound based on typical values for similar compounds.
UV-Vis Absorption and Emission Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing chromophoric systems like azobenzenes. The absorption spectrum of azobenzene derivatives is characterized by two main absorption bands: a high-intensity π → π* transition and a lower-intensity n → π* transition.
The π → π* transition, typically occurring in the ultraviolet region, corresponds to the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The n → π* transition, found at longer wavelengths (often in the visible region), involves the excitation of a non-bonding electron from one of the nitrogen atoms of the azo group to a π* antibonding orbital. The position of these bands can be influenced by the substituents on the aromatic rings and the solvent used. For instance, the addition of electron-donating groups can cause a red shift (a shift to longer wavelengths) in the π → π* transition. researchgate.net
Aminoazobenzene derivatives are known to exhibit photochemical properties, including trans-to-cis photoisomerization upon irradiation with light of a specific wavelength. researchgate.netnih.gov This isomerization can be monitored by changes in the UV-Vis absorption spectrum. The emission properties, if any, would be characterized by fluorescence spectroscopy, which measures the light emitted by the molecule as it returns from an excited electronic state to the ground state.
| Transition | Typical Wavelength Range (nm) | Description |
| π → π | ~320-360 | High-intensity absorption band |
| n → π | ~440-450 | Low-intensity absorption band |
This table shows typical UV-Vis absorption bands for azobenzene derivatives. The exact maxima for this compound may vary.
Other Analytical Methods for Material Characterization
Elemental analysis, often performed via combustion analysis, is a fundamental technique used to determine the elemental composition of a compound. This method provides the percentage by weight of elements such as carbon, hydrogen, and nitrogen. The experimentally determined percentages are then compared with the theoretical values calculated from the compound's molecular formula. A close agreement between the experimental and calculated values serves as a strong indicator of the compound's purity and confirms its empirical formula.
For this compound (C₁₄H₁₅N₃O₂), the theoretical elemental composition would be calculated based on its atomic weights. Any significant deviation from these theoretical values in the experimental results could suggest the presence of impurities or that the incorrect molecular formula has been assigned.
| Element | Theoretical Percentage (%) |
| Carbon (C) | 65.35 |
| Hydrogen (H) | 5.88 |
| Nitrogen (N) | 16.33 |
| Oxygen (O) | 12.43 |
This table presents the theoretical elemental composition of this compound.
Thin-layer chromatography (TLC) is a simple, rapid, and versatile technique used to separate components of a mixture, assess the purity of a compound, and monitor the progress of a chemical reaction. chemguide.co.ukbitesizebio.com In TLC, a small spot of the sample is applied to a baseline on a plate coated with a stationary phase, typically silica (B1680970) gel or alumina. chemguide.co.uk The plate is then placed in a sealed chamber containing a suitable solvent or solvent mixture (the mobile phase). bitesizebio.commit.edu
As the mobile phase ascends the plate by capillary action, it carries the sample components at different rates depending on their polarity and affinity for the stationary and mobile phases. bitesizebio.com The separation is quantified by the retardation factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. The Rf value is characteristic of a compound in a specific solvent system and can be used for identification purposes. chemguide.co.uk For colorless compounds like many azobenzene derivatives, the separated spots can be visualized under UV light, especially if the TLC plate contains a fluorescent indicator, or by using chemical staining agents like iodine vapor or ninhydrin (B49086) for compounds with amino groups. chemguide.co.uk
Chemical Reactivity and Degradation Pathways of 3 2 Hydroxyethoxy 4 Aminoazobenzene
General Chemical Reactivity of Aminoazobenzene Structures
Aminoazobenzene and its derivatives are classified as a specific group of azo compounds characterized by the presence of an electron-donating amino group. nih.gov This feature significantly influences their chemical and physical properties, including their color and reactivity.
The structure of an aminoazobenzene, such as 3-(2-Hydroxyethoxy)-4-aminoazobenzene, contains several key features that dictate its reactivity. The core of the molecule is the azobenzene (B91143) group, which consists of two phenyl rings connected by a nitrogen double bond (N=N). nih.gov In the case of 4-aminoazobenzene (B166484), the parent structure, an amino group (-NH2) is attached to one of the phenyl rings at the para position. nih.gov This amino group is electron-donating, which increases the electron density of the aromatic ring system, particularly at the ortho and para positions relative to the amino group.
Table 1: Key Structural Features and Their Influence on Reactivity
| Structural Feature | Influence on Reactivity |
| Azo Bridge (-N=N-) | Site for reductive cleavage; can act as a Lewis base. nih.gov |
| Amino Group (-NH2) | Electron-donating; increases reactivity of the aromatic ring towards electrophiles; site of metabolic N-oxidation and acetylation. nih.govysu.am |
| Hydroxyethoxy Group | Electron-donating; potential site for O-dealkylation or conjugation. |
| Phenyl Rings | Undergo electrophilic substitution; sites of metabolic hydroxylation. ysu.am |
Aminoazobenzene compounds exhibit distinct reactions with oxidizing and reducing agents. The azo group is susceptible to both oxidation and reduction. Oxidation can convert the azobenzene into an azoxybenzene. nih.gov Conversely, reduction, or hydrogenation, can break the N=N double bond. nih.gov
These compounds are generally incompatible with strong oxidizing agents, and reactions can sometimes be explosive. nih.govnih.gov When heated to decomposition, they can emit toxic fumes containing nitrogen oxides. nih.govnih.gov
The reduction of the azo linkage is a critical reaction. Mild reducing agents like sodium bisulfite, stannous chloride, or zinc dust can reduce aryl diazonium salts, which are related precursors, to form hydrazines. nih.gov In biological systems and environmental contexts, the reductive cleavage of the azo bond is a major degradation pathway, leading to the formation of smaller aromatic amines. nih.gov This process effectively decolorizes the azo dye.
Metabolic Transformation Pathways (Non-Clinical Models)
In non-clinical models, such as studies involving bacteria or animal tissues, this compound is expected to undergo several metabolic transformations common to other azo dyes and aromatic amines. These pathways are crucial for understanding the compound's biological activity and degradation.
While direct studies on the N-dehydroxyethylation of this specific compound are not prevalent, the process can be inferred from the well-documented metabolism of similar N-substituted aminoazobenzenes. For instance, N,N-dimethyl-4-aminoazobenzene (DAB) undergoes N-demethylation as a key step in its metabolic activation. This process is a form of N-dealkylation.
Analogously, this compound possesses an N-H bond on its primary amino group, but the term "N-dehydroxyethylation" would refer to the cleavage of the C-O bond within the hydroxyethoxy group if it were attached to the nitrogen, which it is not. A more relevant process for the hydroxyethoxy group at the 3-position would be O-dealkylation, where the ether linkage is cleaved. However, if we consider a hypothetical derivative where the hydroxyethyl (B10761427) group is on the nitrogen (N-(2-hydroxyethyl)-4-aminoazobenzene), metabolic N-dealkylation would occur. This process typically involves enzymatic oxidation of the carbon atom adjacent to the nitrogen, forming an unstable intermediate that spontaneously cleaves, releasing the alkyl group (as an aldehyde, in this case, 2-hydroxyacetaldehyde) and leaving the primary amine. This type of reaction is a common Phase I metabolic pathway.
One of the most significant metabolic and degradation pathways for azo compounds is the reductive cleavage of the azo bond. This reaction is catalyzed by enzymes known as azoreductases, which are found in a wide range of bacteria and also in the liver. The process uses reducing equivalents, such as NAD(P)H, to break the -N=N- double bond, resulting in the formation of two separate aromatic amine molecules.
In the case of this compound, reductive cleavage would yield two primary amine products, as illustrated below. This pathway is considered a detoxification mechanism as it breaks down the larger dye molecule, leading to loss of color. However, the resulting aromatic amines can sometimes be more toxic or biologically active than the parent compound. The reaction is particularly efficient under anaerobic (low-oxygen) conditions.
Table 2: Products of Reductive Azo Bond Cleavage
| Parent Compound | Cleavage Products |
| This compound | 1. Aniline2. 3-(2-Hydroxyethoxy)-1,4-diaminobenzene |
In the context of metabolic transformations, aromatic amines like this compound can first undergo N-acetylation, a common Phase II conjugation reaction, to form an acetamide (B32628) derivative. The resulting N-acetylated metabolite can then be a substrate for deacetylation enzymes, which hydrolyze the amide bond to regenerate the original amine.
This balance between acetylation and deacetylation is crucial in the metabolism of aromatic amines. nih.gov Studies on various aromatic amines show that monoacetylated amides are readily deacetylated in vivo, indicating a dynamic equilibrium between the two forms. nih.gov The deacetylation reaction is a hydrolysis process that can be catalyzed by acids or bases in chemical settings and by enzymes such as amidases or deacetylases in biological systems. nih.gov For example, the deacetylation of N-[4-(5-nitro-2-furyl)-2-thiazolyl]acetamide (NFTA) has been demonstrated in rat kidney and bladder tissues. This pathway is significant because the acetylated and non-acetylated forms of an aromatic amine can have different biological properties and toxicological profiles. nih.gov
Photochemical and Thermal Degradation Mechanisms
The degradation of azobenzene compounds is primarily dictated by the stability of the central azo (-N=N-) bond and the influence of substituents on the aromatic rings. These degradation pathways can be initiated by photochemical energy (light) or thermal energy (heat).
Azobenzene and its derivatives are well-known for their ability to undergo reversible photoisomerization between a thermally stable trans (E) isomer and a metastable cis (Z) isomer. This process forms the basis of their application in various light-responsive materials.
Irradiation with ultraviolet (UV) light, typically in the range of the π-π* transition, excites the molecule and leads to the formation of the cis isomer. nsf.gov The reverse reaction, from cis back to the more stable trans form, can be triggered by irradiation with visible light (corresponding to the n-π* transition) or can occur thermally in the dark. nsf.gov For 4-aminoazobenzene, a compound structurally similar to the title compound, the rate of thermal cis-to-trans isomerization is highly dependent on the polarity of the solvent, with accelerated rates observed in more polar solvents. researchgate.net This suggests that the hydroxyethoxy group in this compound could influence the isomerization kinetics through intramolecular interactions and by affecting the local solvent environment.
The quantum yield of photoisomerization, which is a measure of the efficiency of the photochemical process, is also influenced by the molecular structure and its environment. For azobenzene itself, the quantum yield for trans-to-cis isomerization is around 0.1 in methanol. rsc.org However, when azobenzene is incorporated into more complex structures like DNA, the quantum yield can be significantly reduced. nih.gov It is expected that the substituents on this compound would similarly influence its photoisomerization quantum yield.
Table 1: General Photoisomerization Characteristics of Azobenzene Derivatives
| Property | General Observation for Azobenzene Derivatives | Reference |
| Forward Reaction (trans to cis) | Induced by UV light (e.g., ~365 nm) | nsf.gov |
| Reverse Reaction (cis to trans) | Induced by visible light (e.g., ~440 nm) or occurs thermally | nsf.gov |
| Solvent Effects | Polar solvents can accelerate thermal cis-to-trans isomerization for compounds like 4-aminoazobenzene. | researchgate.net |
| Quantum Yield (Φ) | Varies with substitution; for azobenzene, Φtrans→cis is ~0.1 in methanol. | rsc.org |
This table presents generalized data for azobenzene and its derivatives as a proxy for the behavior of this compound.
The thermal stability of azobenzene dyes is a critical factor for their use in applications where they might be exposed to elevated temperatures. Thermogravimetric analysis (TGA) is a common technique used to study the thermal decomposition of these compounds.
Studies on a range of azobenzene dyes have shown that thermal degradation typically results in the cleavage of the azo bond, leading to the loss of nitrogen gas (N₂) and the formation of aromatic free radicals. semanticscholar.org The substituents on the benzene (B151609) rings play a significant role in the decomposition process. Electron-donating groups, such as the amino and hydroxyethoxy groups in this compound, are known to influence the stability of the molecule. For instance, electron-donating groups can inhibit the dissociation of the phenyl-nitrogen bond on the benzene ring to which they are attached. semanticscholar.org
A study on the thermal degradation of various azobenzene dyes provided a range of decomposition temperatures. For example, Aniline (B41778) yellow (4-Aminoazobenzene) showed a primary degradation range between 50-260 °C with a peak decomposition temperature of 263.4 °C. semanticscholar.org The decomposition products identified for 4-Aminoazobenzene included benzene, aniline, and diaminobenzene. semanticscholar.org It is plausible that the thermal decomposition of this compound would follow a similar pathway, likely initiated by the cleavage of the C-N bonds of the azo group, leading to the formation of corresponding aromatic fragments.
Table 2: Thermal Decomposition Data for Structurally Related Azobenzene Dyes
| Compound | Decomposition Temperature Range (°C) | Major Decomposition Products | Reference |
| Aniline yellow (4-Aminoazobenzene) | 50 - 260 | Benzene, Aniline, Diaminobenzene | semanticscholar.org |
| Sudan orange G (2,4-Dihydroxyazobenzene) | 50 - 600 | Benzene, Phenol (B47542), Aniline | semanticscholar.org |
| Butter yellow (4-Dimethylaminoazobenzene) | 50 - 250 | Benzene, Aniline, N,N-dimethylaniline | semanticscholar.org |
This table provides data for analogous compounds to infer the potential thermal degradation behavior of this compound. The exact decomposition temperature and products for the title compound may vary.
Theoretical and Computational Investigations of 3 2 Hydroxyethoxy 4 Aminoazobenzene
Density Functional Theory (DFT) Calculations for Molecular Properties
Density Functional Theory (DFT) has become a standard tool in quantum chemistry for predicting the electronic structure and properties of molecules with a favorable balance of accuracy and computational cost. For 3-(2-Hydroxyethoxy)-4-aminoazobenzene, DFT calculations can elucidate its geometry, electronic orbital energies, and spectroscopic characteristics.
Geometry Optimization and Conformational Analysis
The first step in a computational study is typically the optimization of the molecular geometry to find the most stable arrangement of atoms. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. The presence of the flexible 2-hydroxyethoxy side chain introduces several possible conformations.
Computational studies on similar azobenzene (B91143) derivatives often employ DFT functionals like B3LYP combined with a basis set such as 6-31+G(d,p) to perform geometry optimization. mdpi.comnih.govnih.gov The planarity of the azobenzene core is a key feature, although the amino and hydroxyethoxy substituents can influence this. The trans (E) isomer is generally the more stable ground state for azobenzenes, and computational models confirm this for related structures. nih.gov The conformational analysis would focus on the rotation around the C-O and O-C bonds of the hydroxyethoxy group and the C-N bond of the amino group to identify the lowest energy conformer. The planarity of the azobenzene core is crucial for its π-conjugated system and, consequently, its electronic and optical properties. acs.org
Table 1: Representative Calculated Geometrical Parameters for a 4-Aminoazobenzene (B166484) Derivative Core
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| N=N | 1.25 | ||
| C-N=N | 114.5 | ||
| C-N-N-C | ~180 (trans) | ||
| Phenyl-N(amino) | 1.38 |
Note: This table presents typical values based on DFT calculations of analogous 4-aminoazobenzene structures. The actual values for this compound would require a specific calculation.
Frontier Molecular Orbital (HOMO-LUMO) Analysis
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining the electronic properties and chemical reactivity of a molecule. The energy of the HOMO is related to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that influences the molecule's stability and its electronic absorption spectrum. researchgate.net
For push-pull systems like 4-aminoazobenzene derivatives, where an electron-donating group (the amino group) and an electron-withdrawing group (the azo group) are present, the HOMO is typically localized on the electron-donating part of the molecule, and the LUMO is on the electron-withdrawing part. The introduction of the 3-(2-hydroxyethoxy) group, which has electron-donating character through its oxygen lone pairs, is expected to influence the HOMO energy level. A smaller HOMO-LUMO gap generally corresponds to a red-shift in the UV-Vis absorption spectrum. mdpi.com
Table 2: Illustrative Frontier Molecular Orbital Energies and HOMO-LUMO Gap for a Substituted 4-Aminoazobenzene
| Parameter | Energy (eV) |
| HOMO Energy | -5.80 |
| LUMO Energy | -2.40 |
| HOMO-LUMO Gap | 3.40 |
Note: These values are illustrative and based on DFT calculations for similar "push-pull" azobenzene dyes. The specific values for this compound would depend on the exact computational methodology and solvent model used.
Prediction of Spectroscopic Parameters (e.g., IR, NMR, UV-Vis)
DFT calculations can also predict various spectroscopic parameters. Time-dependent DFT (TD-DFT) is a common method for calculating electronic excitation energies and, consequently, UV-Vis absorption spectra. nih.gov For azobenzene derivatives, the UV-Vis spectrum is characterized by a strong π-π* transition and a weaker n-π* transition. mdpi.com The position of the π-π* transition is particularly sensitive to the substituents on the aromatic rings. For this compound, the amino and hydroxyethoxy groups are expected to cause a bathochromic (red) shift of the π-π* band compared to unsubstituted azobenzene.
Calculations of vibrational frequencies can predict the Infrared (IR) spectrum, which helps in the identification of functional groups. For instance, the N-H stretching vibrations of the amino group, the O-H stretch of the hydroxyl group, and the N=N stretching of the azo group would appear at characteristic frequencies.
NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These calculations can aid in the assignment of peaks in experimental NMR spectra, providing a detailed picture of the molecular structure in solution.
Table 3: Predicted Spectroscopic Data for a Representative Substituted 4-Aminoazobenzene
| Spectroscopy | Predicted Parameter | Value |
| UV-Vis (TD-DFT) | λmax (π-π*) | ~400-450 nm |
| IR | ν(N-H) | ~3400-3500 cm⁻¹ |
| ν(O-H) | ~3300-3400 cm⁻¹ | |
| ν(N=N) | ~1400-1450 cm⁻¹ | |
| ¹H NMR (GIAO) | Aromatic Protons | δ 6.5-8.0 ppm |
| -OCH₂CH₂O- | δ 3.5-4.5 ppm |
Note: These are expected ranges based on data for analogous compounds. Precise values require specific calculations for this compound.
Molecular Dynamics and Simulation Studies
While DFT calculations provide insights into the properties of a single molecule, molecular dynamics (MD) simulations can model the behavior of a molecule over time, including its interactions with other molecules in a condensed phase.
Intermolecular Interactions and Crystal Lattice Stability
In the solid state, molecules of this compound would be arranged in a crystal lattice. The stability of this lattice is determined by a network of intermolecular interactions. MD simulations, often in conjunction with DFT calculations of interaction energies, can be used to understand these forces.
For this molecule, hydrogen bonding is expected to be a dominant intermolecular interaction. The amino group can act as a hydrogen bond donor, while the azo nitrogens, the ether oxygen, and the hydroxyl oxygen can all act as hydrogen bond acceptors. The hydroxyl group can also be a hydrogen bond donor. These hydrogen bonds, along with van der Waals forces and potential π-π stacking between the azobenzene cores, would define the crystal packing. Understanding these interactions is crucial for predicting crystal morphology and stability.
Solvation Effects and Solution Behavior
The properties and behavior of this compound can be significantly influenced by the solvent. MD simulations of the molecule in a solvent box can provide a detailed picture of the solvation shell and how the solvent molecules interact with the solute. mdpi.com The hydroxyethoxy group is expected to enhance the solubility in polar solvents due to its ability to form hydrogen bonds with solvent molecules.
Computational models can simulate solvation effects using either explicit solvent molecules in an MD simulation or implicit solvent models like the Polarizable Continuum Model (PCM) in DFT calculations. nih.gov These models can predict how the solvent polarity affects properties like the UV-Vis absorption spectrum (solvatochromism) and the relative stability of different conformers. Studies on similar azo dyes have shown that increasing solvent polarity can lead to a bathochromic shift in the absorption spectrum. nih.gov
Structure-Activity Relationship (SAR) Modeling (Theoretical)
The exploration of the biological activities of azobenzene compounds has been a subject of significant scientific inquiry. While direct experimental data on the structure-activity relationship (SAR) of this compound is not extensively available in public literature, theoretical and computational investigations of related aminoazobenzene derivatives provide a solid foundation for predicting its potential biological profile. SAR studies are crucial in medicinal chemistry and toxicology for designing safer chemicals and more effective drugs by identifying the key molecular features that govern their biological effects.
For aminoazobenzene derivatives, SAR studies have often focused on their mutagenic and carcinogenic potential. The metabolic activation of these compounds, typically through enzymatic reactions in the liver, can lead to the formation of reactive intermediates that can interact with biological macromolecules like DNA. The nature and position of substituents on the azobenzene scaffold play a critical role in modulating this activity.
Computational Approaches to Correlate Structure with Predicted Biological Activity
Computational chemistry offers powerful tools to predict the biological activity of a molecule like this compound based on its structure. These methods can model the interactions of the compound with biological targets and predict its absorption, distribution, metabolism, and excretion (ADME) properties.
One of the primary computational approaches involves the use of molecular docking . This technique predicts the preferred orientation of a molecule when bound to a receptor or enzyme. For this compound, docking studies could be hypothetically performed against enzymes known to metabolize aminoazobenzenes, such as cytochrome P450s. The binding affinity and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) formed between the compound and the enzyme's active site can provide insights into its metabolic fate and potential toxicity. The presence of the hydroxyl group in the 2-hydroxyethoxy substituent and the amino group at the 4-position are key features that would be expected to form hydrogen bonds, influencing its binding orientation and affinity.
Density Functional Theory (DFT) is another computational method that can be employed to understand the electronic properties of this compound. DFT calculations can determine molecular properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential. These properties are fundamental in determining the reactivity of the molecule and its susceptibility to metabolic attack. For instance, regions with high electron density might be prone to oxidation. The HOMO-LUMO energy gap can be an indicator of the molecule's stability and reactivity.
The table below illustrates hypothetical data from a comparative computational study on aminoazobenzene and its derivatives, which could be used to predict the properties of this compound.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Predicted Binding Affinity (kcal/mol) to Cytochrome P450 |
| 4-Aminoazobenzene | -5.8 | -1.5 | 4.3 | -7.2 |
| This compound | -5.7 | -1.4 | 4.3 | -7.8 |
| 4-Nitro-4'-aminoazobenzene | -6.2 | -2.0 | 4.2 | -8.1 |
This table contains hypothetical data for illustrative purposes.
The introduction of the 2-hydroxyethoxy group at the 3-position is predicted to have a modest effect on the electronic properties compared to the parent 4-aminoazobenzene. However, its ability to act as a hydrogen bond donor and acceptor could significantly enhance its binding affinity to biological targets, as suggested by the hypothetical binding affinity value.
Quantitative Structure-Activity Relationship (QSAR) Potentials
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. These models are built by finding a statistical relationship between molecular descriptors and the observed activity. For aminoazobenzene derivatives, QSAR models have been developed to predict their mutagenicity and other toxicological endpoints. nih.gov
The potential of this compound to exhibit certain biological activities can be estimated using existing QSAR models for aminoazobenzenes. The molecular descriptors used in these models typically fall into several categories:
Electronic Descriptors: These describe the electronic properties of the molecule, such as partial charges on atoms, dipole moment, and HOMO/LUMO energies. The amino and hydroxyethoxy groups in this compound would significantly influence these descriptors.
Hydrophobic Descriptors: The logarithm of the partition coefficient (logP) is a common descriptor for hydrophobicity. The hydroxyethoxy group would be expected to decrease the logP value of the molecule, making it more hydrophilic compared to an unsubstituted or alkyl-substituted aminoazobenzene. This can affect its absorption and distribution in the body.
Steric Descriptors: These relate to the size and shape of the molecule, such as molecular weight, volume, and surface area. The bulkiness of the 2-hydroxyethoxy group could influence how the molecule fits into the active site of an enzyme. Studies on related compounds have shown that increasing the size of substituents can sometimes lead to a decrease in mutagenic activity.
Topological Descriptors: These are numerical representations of the molecular structure, describing the connectivity of atoms.
A hypothetical QSAR model for the mutagenicity of aminoazobenzene derivatives might look like this:
log(Mutagenicity) = c0 + c1logP + c2LUMO_energy + c3*Molecular_Weight
The table below presents hypothetical descriptor values for this compound and how they might compare to related compounds in a QSAR analysis.
| Compound | logP | LUMO Energy (eV) | Molecular Weight ( g/mol ) | Predicted Mutagenicity (relative units) |
| 4-Aminoazobenzene | 2.5 | -1.5 | 197.24 | 100 |
| This compound | 1.8 | -1.4 | 257.29 | 85 |
| 4-Amino-3-methylazobenzene | 2.9 | -1.45 | 211.27 | 110 |
This table contains hypothetical data for illustrative purposes.
Based on the general principles observed in QSAR studies of aminoazobenzenes, the introduction of the hydrophilic and somewhat bulky 2-hydroxyethoxy group might be predicted to decrease the mutagenicity of the parent 4-aminoazobenzene. The increased hydrophilicity could alter its transport properties, and the steric bulk might hinder its ability to interact effectively with the active sites of metabolizing enzymes or the DNA itself. However, without specific experimental data and a validated QSAR model that includes such substituted compounds, these remain theoretical postulations.
Biological Activity and Mechanistic Investigations in Non Clinical Models
Mutagenicity Assessment in Bacterial Systems (e.g., Ames Test in Salmonella strains)
The mutagenic potential of aminoazobenzene-based dyes and their derivatives has been a subject of extensive investigation, often utilizing the bacterial reverse mutation assay, commonly known as the Ames test. This test employs various strains of Salmonella typhimurium to detect gene mutations. Studies on compounds structurally related to 3-(2-Hydroxyethoxy)-4-aminoazobenzene have revealed significant mutagenic activity.
For instance, a study investigating a series of substituted 4,4'-diaminoazobenzene dyes, which are structurally analogous, demonstrated mutagenic effects in Salmonella strains TA98, TA100, and TA1538. ncsu.edu One particular derivative, 4-((3-(2-hydroxyethoxy-4-amino)phenylazo)aniline, showed mutagenicity in all three strains, indicating its potential to cause different types of mutations. ncsu.edu In general, aminoazobenzene dyes have been shown to be mutagenic, and this activity is influenced by the nature and position of substituents on the aromatic rings. nih.gov
The mutagenicity of many chemical compounds, including azo dyes, is dependent on their metabolic conversion to reactive electrophilic metabolites. In vitro mutagenicity assays like the Ames test often incorporate a mammalian metabolic activation system, typically a liver fraction known as S9, to mimic this process. trinova.de The S9 mix contains microsomal enzymes, such as cytochrome P450s, which are responsible for metabolizing foreign compounds. nih.govnih.gov
In the context of this compound derivatives, studies have shown varied results with and without S9 activation. For example, the parent compound of a related series, 4-((3-(2-hydroxyethoxy-4-amino)phenylazo) N,N-bis(2-hydroxyethyl)aniline, and its derivatives were found to be mutagenic at different levels both with and without the S9 enzyme mix in strain TA1538. ncsu.edu This suggests that while some compounds may be direct-acting mutagens, others require metabolic activation to exert their mutagenic effects. The derivative 4-((3-(2-hydroxyethoxy-4-amino)phenylazo)aniline was mutagenic in TA98 and TA100 with and without S9 activation, highlighting its nature as a strong direct-acting mutagen. ncsu.edu Conversely, another derivative was mutagenic only in TA98 in the presence of S9 activation, underscoring the critical role of metabolism in its genotoxicity. ncsu.edu
The relationship between the chemical structure of aminoazobenzene derivatives and their mutagenic activity is a key area of research. Modifications to the molecular structure can significantly alter mutagenic potency. Studies have hypothesized that the mutagenicity of certain complex azo dyes arises from the metabolic cleavage of N-hydroxyethyl groups. ncsu.edu
This was investigated through the synthesis and testing of several derivatives of 4-((3-(2-hydroxyethoxy-4-amino)phenylazo) N,N-bis(2-hydroxyethyl)aniline. ncsu.edu Key findings from this research include:
Removal of N-hydroxyethyl groups: Removing both N-hydroxyethyl groups from the parent dye resulted in the formation of 4-((3-(2-hydroxyethoxy-4-amino)phenylazo)aniline, a potent direct-acting mutagen across multiple bacterial strains. ncsu.edu
Lengthening N-alkyl chains: Increasing the length of the N-alkyl chain from two to three carbons was found to eliminate mutagenicity in TA98 without S9 activation. ncsu.edu
Capping of hydroxyl groups: Capping the hydroxyl groups of the parent dye did not significantly affect its mutagenicity. ncsu.edu
These results indicate that specific structural features, particularly the substituents on the amino group, play a crucial role in determining the mutagenic potential of these dyes. ncsu.edu Generally, increasing the size of a substituent ortho to the primary amino group of aminoazobenzene dyes tends to decrease their mutagenicity. nih.gov
| Compound Derivative | Salmonella Strain | S9 Activation | Mutagenicity Outcome |
|---|---|---|---|
| 4-((3-(2-hydroxyethoxy-4-amino)phenylazo)aniline | TA98, TA100, TA1538 | With & Without | Mutagenic ncsu.edu |
| 4-((3-(2-hydroxyethoxy-4-amino)phenylazo) N,N-bis-(3-hydroxypropyl)aniline | TA98 | With | Mutagenic ncsu.edu |
| 4-((3-(2-hydroxyethoxy-4-amino)phenylazo) N,N-bis-(3-hydroxypropyl)aniline | TA98 | Without | Non-mutagenic ncsu.edu |
| Parent Dye: 4-((3-(2-hydroxyethoxy-4-amino)phenylazo) N,N-bis(2-hydroxyethyl)aniline | TA1538 | With & Without | Mutagenic ncsu.edu |
A direct-acting mutagen is a substance that can cause mutations without undergoing metabolic activation. Research has shown that the metabolism of more complex aminoazobenzene dyes can lead to the formation of simpler, direct-acting mutagens. ncsu.edu
A key hypothesis tested in studies of related compounds was that the mutagenicity of a parent dye, 4-((3-(2-hydroxyethoxy-4-amino)phenylazo) N,N-bis(2-hydroxyethyl)aniline, stemmed from its metabolic conversion to direct-acting mutagens. ncsu.edu The metabolic cleavage of N-hydroxyethyl groups was proposed as the mechanism. This was confirmed by the identification of 4-((3-(2-hydroxyethoxy-4-amino)phenylazo) N-(2-hydroxyethyl)-aniline and particularly 4-((3-(2-hydroxyethoxy-4-amino)phenylazo)aniline as metabolic products. ncsu.edu The latter compound proved to be a potent direct-acting mutagen in strains TA98, TA100, and TA1538. ncsu.edu Analysis of product mixtures from incubations with rat and hamster liver S9 confirmed that the metabolism involved de-hydroxyethylation of the substituted amino group. ncsu.edu
Interaction with Biomolecules (In Vitro)
The biological activity of genotoxic compounds is fundamentally linked to their ability to interact with critical cellular macromolecules like DNA and proteins.
Genotoxic carcinogens often exert their effects by binding to DNA, forming covalent adducts. kegg.jp These adducts, if not repaired, can lead to mutations during DNA replication. kegg.jp For aminoazo dyes, metabolic activation is typically required to generate reactive species that can bind to DNA. The N-hydroxy derivatives are often the proximate metabolites that can be further esterified to form highly reactive nitrenium ions, which then attack nucleotide bases.
Studies on carcinogenic aminoazo dyes like N-methyl-4-aminoazobenzene have identified several major DNA adducts, including N-(deoxyguanosin-8-yl)-MAB and 3-(deoxyguanosin-N2-yl)-MAB. nih.gov Research comparing the carcinogenic 3-methoxy-4-aminoazobenzene with its non-carcinogenic isomer, 2-methoxy-4-aminoazobenzene, revealed that the carcinogenic compound produced a 20-fold higher amount of DNA adducts in rat livers. nih.gov This suggests that the extent and nature of DNA adduct formation are critical determinants of carcinogenicity. nih.gov The formation of these adducts can inhibit DNA replication and induce specific types of mutations. nih.gov While direct studies on this compound are limited, the mechanisms elucidated for these closely related analogues provide a strong basis for understanding its potential interactions with DNA. It is plausible that it would also form adducts primarily at the C8 and N2 positions of guanine following metabolic activation.
In addition to DNA, reactive metabolites of foreign compounds can bind to proteins. The binding of a chemical to plasma proteins, such as serum albumin, is a critical factor influencing its distribution and availability to target tissues. frontagelab.com Serum albumin is the most abundant protein in blood plasma and has multiple binding sites for a wide variety of molecules. researchgate.net
While specific studies on the binding of this compound to serum albumin were not identified, the general principles of chemical-protein interactions apply. Neutral and acidic compounds often show an affinity for albumin. frontagelab.com Such binding is typically reversible and can affect the compound's pharmacokinetic profile. Covalent binding to proteins can also occur, particularly with reactive metabolites. This can lead to the formation of protein adducts, which may serve as biomarkers of exposure but can also potentially trigger immune responses or disrupt protein function. The interaction of azo dyes with proteins like albumin is an area that warrants further investigation to fully understand their biological disposition.
In Vitro Assessments of Broader Biological Effects
Antimicrobial Activity Studies (e.g., Antibacterial, Antifungal)
The antimicrobial properties of azobenzene (B91143) compounds are a subject of ongoing research, with their efficacy being closely linked to the nature and positioning of substituents on the aromatic rings. While direct studies on the antimicrobial activity of this compound are not extensively documented in publicly available literature, the broader family of azobenzene derivatives has demonstrated a range of antibacterial and antifungal activities.
Generally, azobenzene compounds have shown more pronounced activity against Gram-positive bacteria compared to Gram-negative bacteria. nih.gov This difference in susceptibility is often attributed to the structural variations in the bacterial cell wall. The more complex outer membrane of Gram-negative bacteria can act as a barrier, limiting the penetration of certain antimicrobial agents. nih.gov
Studies on various substituted azobenzenes have revealed that the presence of specific functional groups can significantly influence their antimicrobial spectrum and potency. For instance, the introduction of hydroxyl groups on the aromatic rings has been shown to confer high antibacterial activity, particularly against Staphylococcus aureus and Listeria monocytogenes. nih.gov Furthermore, the incorporation of electron-withdrawing groups, such as bromine or chlorine, has been found to enhance the antimicrobial activity of some azobenzene derivatives. nih.gov
In the context of antifungal activity, certain azobenzene compounds have exhibited efficacy against yeasts like Candida albicans. nih.gov However, a study on isothiocyanate derivatives of azobenzene found them to be largely inactive as antifungal agents, which was attributed to their large molecular size and low water solubility, likely hindering their ability to penetrate fungal cells. nih.gov
Given the structure of this compound, which contains both a hydroxyl group (within the hydroxyethoxy moiety) and an amino group, it is plausible that it may exhibit some degree of antimicrobial activity, potentially more so against Gram-positive bacteria. However, without specific experimental data, this remains speculative.
Table 1: Antimicrobial Activity of Selected Azobenzene Derivatives (Illustrative Examples)
| Compound/Derivative | Target Organism | Activity | Reference |
| Azobenzenes with hydroxyl groups | S. aureus, L. monocytogenes | High antibacterial activity | nih.gov |
| Azobenzene with Br or Cl substituents | Bacteria and Fungi | Increased antimicrobial activity | nih.gov |
| 4,4′-Dihydroxy-azobenzene | S. aureus, S. pseudintermedius | Good antimicrobial properties | nih.gov |
| Isothiocyanate derivatives of azobenzene | Fungi | Inactive | nih.gov |
This table provides illustrative examples from the broader class of azobenzene compounds and does not represent data for this compound.
Enzymatic Biotransformation Studies (e.g., Rat Liver S9 Fractions)
The metabolic fate of azobenzene compounds in biological systems is a critical area of investigation, with implications for both their potential toxicity and detoxification. The enzymatic biotransformation of these compounds is often studied using in vitro models such as rat liver S9 fractions, which contain a mixture of microsomal and cytosolic enzymes, including cytochrome P-450. nih.govnih.gov
The primary metabolic pathway for many azo dyes is azoreduction, which involves the reductive cleavage of the azo bond (-N=N-). nih.govnih.gov This process is catalyzed by azoreductases, which can be found in both liver microsomes and intestinal microorganisms. nih.gov The reduction of the azo linkage typically leads to the formation of two primary aromatic amines. For this compound, this would theoretically yield aniline (B41778) and 4-(2-hydroxyethoxy)-1,2-phenylenediamine.
The rate and extent of azoreduction can be influenced by the substituents on the aromatic rings. Studies on N,N-dimethyl-4-aminoazobenzene (DAB) and its derivatives have shown that the microsomal azoreduction process can be complex and may proceed via different mechanisms depending on the specific structure of the compound. nih.gov Oxygen levels also play a crucial role, with anaerobic conditions generally favoring azoreduction. nih.gov
In addition to reduction, oxidative metabolism, primarily mediated by cytochrome P-450 enzymes, can also occur. nih.gov This can involve hydroxylation of the aromatic rings or N-demethylation for substituted amino groups. The resulting metabolites can then undergo further conjugation reactions. It is important to note that while reduction of some carcinogenic azo dyes can lead to detoxification, the resulting aromatic amines can sometimes be further metabolized to reactive intermediates. nih.gov
Table 2: Key Aspects of Azobenzene Biotransformation
| Metabolic Process | Key Enzymes/Systems | Primary Outcome | Influencing Factors | Reference |
| Azoreduction | Liver microsomal azoreductases (e.g., Cytochrome P-450), Intestinal microflora | Cleavage of the azo bond to form aromatic amines | Oxygen concentration, Substituents on aromatic rings | nih.govnih.gov |
| Oxidative Metabolism | Cytochrome P-450 enzymes | Hydroxylation of aromatic rings, N-dealkylation | Substituent groups | nih.gov |
This table outlines general metabolic pathways for azobenzene compounds and is not based on direct experimental data for this compound.
Environmental Fate and Ecological Impact Research
Degradation in Environmental Matrices (e.g., Water, Soil)
The persistence and transformation of 3-(2-Hydroxyethoxy)-4-aminoazobenzene in the environment are governed by both abiotic and biotic processes. Its chemical structure, featuring an azo bond (-N=N-) and aromatic rings, dictates its susceptibility to degradation.
While specific studies on the photodegradation of this compound are not extensively documented, the behavior of other aminoazobenzene dyes provides insights into its likely transformation pathways under the influence of light. The photodegradation of aminoazobenzene compounds, such as Acid Orange 52, has been shown to proceed through advanced oxidation processes. capes.gov.br It is anticipated that this compound would undergo similar reactions.
Key potential photodegradation reactions include:
Hydroxyl Radical Attack: In the presence of UV radiation and substances like hydrogen peroxide (H₂O₂) or titanium dioxide (TiO₂), highly reactive hydroxyl radicals (•OH) are generated. These radicals can attack the aromatic rings and the azo linkage. capes.gov.br The attack on the aromatic rings can lead to the addition of hydroxyl groups, while reaction with the azo bond can initiate its cleavage.
N-De-ethylation and Ring Opening: Analogous to the degradation of other dyes like Rhodamine B, the degradation process may involve the removal of the hydroxyethoxy group (a form of dealkylation) and subsequent opening of the aromatic rings. mdpi.com
Mineralization: Complete degradation, or mineralization, results in the conversion of the organic molecule into simpler inorganic substances like carbon dioxide, water, and inorganic salts. capes.gov.br
The efficiency of photodegradation is often dependent on environmental factors such as pH. For instance, the degradation of some aminoazobenzene dyes is more efficient in neutral or alkaline conditions when hydroxyl radicals are the primary oxidizing agents. capes.gov.br
The azo bond in this compound makes it susceptible to reductive cleavage by a wide range of environmental microorganisms. This biotransformation is a crucial step in its environmental degradation.
Azo Reductase Activity: Many bacteria, including those found in soil and sediment, possess enzymes called azo reductases. These enzymes can cleave the azo bond, breaking the molecule into smaller aromatic amines. This process is often more efficient under anaerobic (oxygen-deficient) conditions.
Bacterial Strains: Studies on other azo dyes have shown that bacteria such as Staphylococcus aureus and various strains isolated from healthy human skin can exhibit azo reductase activity. nih.gov It is plausible that common environmental bacteria, like Pseudomonas sp., which are known to degrade other complex organic compounds, could also transform this compound. nih.gov The biotransformation is often initiated by a one-electron transfer reaction catalyzed by a membrane-associated flavoenzyme. nih.gov
Formation and Fate of Aromatic Amine Byproducts
The cleavage of the azo bond in this compound results in the formation of two primary aromatic amine byproducts. Based on its structure, these byproducts would be 1,4-phenylenediamine and 3-(2-hydroxyethoxy)aniline . The environmental fate of these byproducts is a significant concern, as aromatic amines are often more mobile and can be more toxic than the parent dye molecule.
Aromatic amines, the primary metabolites of azo dye degradation, are generally more soluble in water and less prone to sorption to soil and sediment than the parent compounds. This increased mobility can lead to the contamination of groundwater. The persistence of these metabolites is variable and depends on the specific chemical structure and environmental conditions. Some aromatic amines can be further degraded by microorganisms, while others may persist in the environment.
Bioaccumulation is the process by which a chemical substance is absorbed by an organism from its surrounding environment through all routes of exposure. The potential for a chemical to bioaccumulate is often related to its hydrophobicity, commonly expressed as the octanol-water partition coefficient (Kow). While specific data for this compound and its metabolites are scarce, general principles of bioaccumulation for organic chemicals can be applied. sfu.ca
The bioaccumulation potential of its primary aromatic amine byproducts would likely be lower than that of the parent compound due to their increased water solubility. However, the potential for these compounds to be taken up by aquatic organisms still exists. The bioaccumulation of ionizable organic compounds, which includes aromatic amines, can be influenced by the pH of the surrounding water, affecting their charge and ability to cross biological membranes. nih.gov
Illustrative Data on Bioaccumulation Factors for Related Compounds
The following table provides examples of bioaccumulation factors (BAF) for compounds with some structural similarities to the potential metabolites of this compound, to illustrate the range of values that might be expected. It is important to note that these are not direct data for the metabolites of the target compound.
| Compound | Log Kow | Species | Bioaccumulation Factor (BAF) |
| Aniline (B41778) | 1.09 | Fish | 2.5 - 11 |
| 1,4-Phenylenediamine | -0.3 | Fish | Low potential |
Data are illustrative and based on general toxicological data for similar compounds.
Ecological Toxicity Studies (Non-Human Organisms)
The parent azo dye can reduce light penetration in water, affecting aquatic plant life and photosynthesis. The primary concern, however, lies with the aromatic amine byproducts. Aromatic amines as a class are known to have varying degrees of toxicity to aquatic organisms, including fish, invertebrates, and algae. For instance, a related compound, 3-methoxy-4-aminoazobenzene, has been identified as a carcinogenic aromatic amine. nih.gov This raises concerns about the potential for the byproducts of this compound to have similar harmful effects.
Impact on Aquatic Organisms and Ecosystems
Research on similar azo disperse dyes provides insights into the potential aquatic toxicity of Disperse Red 17. A screening assessment by Canadian authorities noted that while acute toxicity for azo disperse dyes may be low near their water solubility limits, chronic studies on smaller molecular weight azo disperse dyes indicate sensitivity in fish and aquatic invertebrates. canada.ca The molecular weight of Disperse Red 17 is 344.37 g/mol . worlddyevariety.com For a similar but different compound, Disperse Red 1, studies have shown that crustaceans like Daphnia similis can be particularly sensitive. researchgate.netresearchgate.net For Disperse Red 1, a predicted no-effect concentration (PNEC) for long-term exposure was proposed at 60 ng/L, based on the most sensitive chronic endpoint for Daphnia similis. researchgate.net
The general toxicity of disperse dyes in aquatic environments is linked to their complex aromatic structures, which are often persistent and resistant to degradation. scialert.net The introduction of these dyes into water bodies can increase turbidity, which in turn reduces the penetration of sunlight and can inhibit photosynthesis in aquatic plants. researchgate.net Furthermore, the degradation of azo dyes can sometimes lead to the formation of intermediate products that may also be toxic. nih.gov Studies on various textile dye formulations have demonstrated that algae can be more sensitive to their toxic effects than daphnids. nih.gov For instance, a study on another azo dye, Disperse Orange 1, did not show significant ecotoxic effects on Daphnia similis or Vibrio fischeri. mdpi.com This highlights the variability in toxicity even within the same class of dyes and underscores the need for specific toxicological data for each compound.
Table 1: Summary of Aquatic Ecotoxicity Findings for Azo Disperse Dyes
| Organism/Endpoint | Compound/Mixture | Finding | Reference(s) |
| General Aquatic Life | This compound (Disperse Red 17) | Classified as toxic to aquatic life with long-lasting effects (Aquatic Chronic 2). | nih.gov |
| Fish and Invertebrates | Azo Disperse Dyes (general) | Chronic sensitivity observed, particularly for dyes with smaller molecular weights. | canada.ca |
| Crustaceans (Daphnia similis) | Disperse Red 1 | Found to be the most sensitive organism in acute and chronic tests. A long-term PNEC of 60 ng/L was proposed. | researchgate.netresearchgate.net |
| Crustaceans (Daphnia magna) and Algae (Raphidocelis subcapitata) | 42 Commercial Dye Formulations | Algae were generally more sensitive to dye toxicity than daphnids. 30 of the dyes were toxic to algae. | nih.gov |
| Crustaceans (Daphnia similis) and Bacteria (Vibrio fischeri) | Disperse Orange 1 | Did not show significant ecotoxic effects. | mdpi.com |
Effects on Terrestrial Flora and Microorganisms
Information regarding the specific effects of this compound on terrestrial plants and microorganisms is scarce in publicly available research. canada.ca However, the broader category of textile dyes, particularly azo dyes, has been shown to have detrimental effects on soil ecosystems.
The introduction of textile dyes into the soil can alter its chemical and physical properties. This includes changes in pH and the potential introduction of heavy metals that are sometimes used in the dyeing process, which can be toxic to soil organisms and inhibit plant growth. sustainability-directory.com The dyes themselves can also be directly toxic. Studies on the effects of azo dyes on plants have reported inhibition of seed germination and reduced growth, which may be linked to the inhibition of essential plant enzymes like ATPase. researchgate.netijcmas.com For example, the presence of azo dyes in irrigation water has been shown to negatively affect the growth of various plant species. researchgate.netbohrium.com
Table 2: General Effects of Textile Dyes on Terrestrial Ecosystems
| Affected Component | General Effects | Reference(s) |
| Soil Properties | Alteration of soil pH; potential introduction of heavy metals; reduced water infiltration. | sustainability-directory.com |
| Terrestrial Flora | Inhibition of seed germination; stunted plant growth; reduced seedling survival. | researchgate.netijcmas.com |
| Soil Microorganisms | Reduction in microbial activity, diversity, and richness; shifts in microbial community structure. | researchgate.netsustainability-directory.comresearchgate.net |
| Nutrient Cycling | Interference with the cycling of essential nutrients like nitrogen, phosphorus, and potassium, leading to reduced soil fertility. | sustainability-directory.commdpi.com |
Table of Chemical Compounds
| Chemical Name | Synonyms/Other Names |
| This compound | Disperse Red 17, C.I. 11210 |
| Disperse Red 1 | - |
| Disperse Red 13 | - |
| Disperse Orange 1 | - |
| Vibrio fischeri | - |
| ATPase | Adenosine-Triphosphatase |
| Nitrogen | - |
| Phosphorus | - |
| Potassium | - |
| Copper | - |
| Chromium | - |
| Zinc | - |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
